Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a novel compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential biological applications . This compound features a thiophene ring, a sulfonamide group, and a trimethoxyphenyl moiety, which collectively contribute to its diverse chemical and biological properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins, influencing their activity .
Mode of Action
The presence of the sulfonyl group might play a crucial role in these interactions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 3,4,5-trimethoxyaniline in the presence of a sulfonylating agent . The reaction conditions often include the use of organic solvents such as toluene or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Shares the thiophene and sulfonamide groups but lacks the trimethoxyphenyl moiety.
3,4,5-Trimethoxybenzoic acid methyl ester: Contains the trimethoxyphenyl group but does not have the thiophene or sulfonamide groups.
Uniqueness
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a sulfonamide group, and a trimethoxyphenyl moiety. This unique structure imparts a diverse range of chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7S2/c1-20-10-7-9(8-11(21-2)13(10)22-3)16-25(18,19)12-5-6-24-14(12)15(17)23-4/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRGNVYQVWQLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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